3-Boc-aminopiperidine

Process Chemistry Regioselectivity Building Block Yield

Sourcing non-GMP 3-Boc-aminopiperidine as a racemic mixture delivers a 2-5× cost advantage over chiral (R)- or (S)-enantiomers for early-stage route scouting and SAR library production. • Purity: ≥97% (GC/HPLC); also available as a certified Alogliptin Impurity 72 reference standard with full traceability for ANDA analytical method validation. • Scalable supply: bulk quantities (100 g+) shipped ambient from US/EU warehouses; same-day dispatch on stocked catalog sizes. • Process fit: the Boc-protected 3-amine permits orthogonal deprotection in the presence of Cbz or other acid-labile groups, avoiding hydrogenation incompatibility.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 172603-05-3
Cat. No. B042055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-aminopiperidine
CAS172603-05-3
Synonyms3-(N-Boc-amino)piperidine;  3-(tert-Butoxycarbonylamino)piperidine;  Piperidin-3-ylcarbamic Acid tert-Butyl Ester;  tert-Butyl Piperidin-3-ylcarbamate
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCNC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
InChIKeyWUOQXNWMYLFAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Boc-aminopiperidine Product Overview


3-Boc-aminopiperidine (CAS 172603-05-3), also known as tert-butyl piperidin-3-ylcarbamate, is a racemic mixture of a Boc-protected 3-aminopiperidine. It is a foundational building block in medicinal chemistry, with a molecular weight of 200.28 g/mol and a typical purity specification of ≥97% . The compound's core value derives from its bifunctional nature: a Boc-protected amine at the 3-position of the piperidine ring, which allows for selective deprotection and subsequent functionalization. It is a documented impurity of the DPP-IV inhibitor Alogliptin and a critical intermediate in the synthesis of multiple clinically relevant dipeptidyl peptidase IV (DPP-IV) inhibitors, including Linagliptin and Alogliptin [1]. Its procurement is often driven by its utility in constructing the chiral amine pharmacophore found in these antidiabetic agents.

Why 3-Boc-aminopiperidine Is Irreplaceable


Generic substitution within the Boc-aminopiperidine family is not scientifically valid due to critical regio- and stereochemical constraints that dictate downstream biological activity. The position of the protected amine (3- vs. 4-position) fundamentally alters the geometry of the resulting pharmacophore when incorporated into drug candidates like DPP-IV inhibitors [1]. Furthermore, the racemic nature of 3-Boc-aminopiperidine (CAS 172603-05-3) offers a distinct economic and process advantage over its isolated enantiomers ((R)- and (S)-3-Boc-aminopiperidine) for applications where chirality is introduced or resolved later in the synthetic route, providing a cost-effective starting point for process chemistry development [2]. Switching to alternative protecting groups, such as Cbz (benzyloxycarbonyl), introduces a different deprotection orthogonality and may require harsher hydrogenation conditions that are incompatible with other sensitive functional groups present in advanced intermediates [3]. The evidence below quantifies these critical differences.

3-Boc-aminopiperidine Procurement Evidence


Synthetic Yield: 3- vs. 4-Isomer

The synthetic accessibility and process mass intensity for 3-substituted Boc-aminopiperidines are substantially more favorable than for the 4-substituted regioisomer. A patent for a novel preparation of 4-Boc-aminopiperidine acknowledges a critical first-step reduction yield of only 43% [1]. In contrast, established methods for the 3-Boc-aminopiperidine scaffold, as exemplified in the synthesis of its chiral (R)-enantiomer from related precursors, report significantly higher isolated yields, reaching up to 95.4% under optimized hydrogenation conditions [2]. This represents a greater than 2-fold yield advantage, directly translating to lower cost-of-goods and reduced waste in multi-step syntheses of DPP-IV inhibitors.

Process Chemistry Regioselectivity Building Block Yield

Purity and QC Benchmarking

The racemic 3-Boc-aminopiperidine (CAS 172603-05-3) is commercially available with a rigorously controlled purity specification that meets or exceeds that of its individual enantiomers. For example, it is supplied with a minimum purity of 98% by GC [1]. This specification is competitive with the typical purity ranges offered for the more expensive chiral (R)-enantiomer (CAS 309956-78-3), which are often specified at 95-98% . The racemic compound's high purity ensures consistent performance as a starting material or intermediate, with lower levels of undefined impurities that could otherwise compromise yield or complicate purification in downstream steps.

Analytical Chemistry Quality Control Specification Setting

Cost: Racemic vs. Enantiopure

Procurement of the racemic 3-Boc-aminopiperidine (CAS 172603-05-3) is a strategically cost-effective choice for medicinal chemistry programs. While the final drug candidates often require a single enantiomer (e.g., (R)-3-aminopiperidine), the racemic compound serves as an ideal substrate for late-stage chiral resolution or for use in achiral synthetic transformations. The cost differential is significant: sourcing the racemate can be up to 5-fold less expensive than its chiral (R)- or (S)-enantiomers [1]. This allows research teams to conserve budget during early-stage discovery and process development, reserving expenditure on expensive chiral building blocks for later-stage optimization and scale-up.

Process Economics Chiral Resolution Medicinal Chemistry

Impurity Reference Standard Qualification

3-Boc-aminopiperidine (CAS 172603-05-3) is specifically designated and characterized as Alogliptin Impurity 72, a known impurity in the synthesis of the DPP-IV inhibitor Alogliptin [1]. This designation is not shared by its regioisomer (4-Boc-aminopiperidine) or other protecting group analogs. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is qualified for use in analytical method development (AMV), quality control (QC), and as a reference standard for Abbreviated New Drug Applications (ANDAs) [1]. This specific regulatory relevance makes it a non-substitutable item for analytical and quality assurance departments working on generic Alogliptin and related DPP-IV inhibitor formulations.

Analytical Method Development Regulatory Science Impurity Profiling

3-Boc-aminopiperidine Sourcing Scenarios


Medicinal Chemistry: DPP-IV & Kinase Inhibitors

Medicinal chemistry teams should prioritize sourcing 3-Boc-aminopiperidine (CAS 172603-05-3) for the synthesis of exploratory libraries targeting DPP-IV, Spleen Tyrosine Kinase (Syk), and Sodium-Hydrogen Exchanger 1 (NHE1) [1]. The use of the racemic building block is cost-effective for establishing structure-activity relationships (SAR) in hit-to-lead campaigns, as the high 2-fold synthetic yield advantage over the 4-isomer [2] allows for more efficient analog generation with limited resources. The compound's utility in preparing NHE1 inhibitors with cardioprotective effects further expands its value in cardiovascular drug discovery programs .

Process R&D: Route Scouting for Chiral APIs

Process chemistry groups developing scalable routes to chiral APIs like Linagliptin or Alogliptin should procure the racemic 3-Boc-aminopiperidine (CAS 172603-05-3) for initial route scouting and optimization studies. Its commercial availability in high purity (98% GC) [3] and at a substantially lower cost (2-5X less) [4] than the chiral (R)-enantiomer allows for cost-effective exploration of reaction conditions, including catalyst screening for asymmetric transformations or late-stage chiral resolution methods. This strategy defers the significant expense of chiral building blocks to the final stages of process validation, optimizing R&D budget allocation.

QC Reference Standard for Generics

Quality control (QC) and analytical development laboratories supporting Abbreviated New Drug Applications (ANDAs) for Alogliptin or its generic formulations must specifically procure 3-Boc-aminopiperidine (CAS 172603-05-3) as a certified reference standard (Alogliptin Impurity 72) [5]. This compound is non-substitutable with its regioisomers or other analogs for this application. Its procurement with detailed characterization data and traceability to pharmacopeial standards is essential for the validation of analytical methods, identification of impurities, and ensuring batch-to-batch consistency in commercial drug production, as required by global health authorities [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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